molecular formula C19H29N3OS B2479398 N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421516-28-0

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2479398
CAS No.: 1421516-28-0
M. Wt: 347.52
InChI Key: BFPSADLSXDPLDX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives. This compound is characterized by a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of the pyrrolidinylmethyl and dimethylphenyl groups further enhances its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine, pyrrolidine, and thiazepane derivatives. The synthetic route may involve:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Introduction of the Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where pyrrolidine is introduced to the thiazepane ring.

    Attachment of the Dimethylphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, altering cellular signaling pathways.

    Ion Channels: The compound could modulate ion channel activity, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-(morpholin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
  • N-(3,4-dimethylphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to the specific combination of its functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-15-6-7-17(12-16(15)2)20-19(23)22-10-5-11-24-14-18(22)13-21-8-3-4-9-21/h6-7,12,18H,3-5,8-11,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSADLSXDPLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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